molecular formula C28H30BrNO3 B14919902 2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate

Cat. No.: B14919902
M. Wt: 508.4 g/mol
InChI Key: ZJESWWYTIWHSFW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate is a complex organic compound with a unique structure that combines a bromophenyl group with a decahydrocyclododecaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate typically involves multiple steps, starting with the preparation of the bromophenyl and quinoline components. The bromophenyl group can be introduced through bromination reactions, while the quinoline core can be synthesized via cyclization reactions. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also need to be scalable to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate involves its interaction with molecular targets and pathways within cells. The bromophenyl group can interact with specific receptors or enzymes, while the quinoline core may modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl quinoline-16-carboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl decahydroquinoline-16-carboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl cyclododecaquinoline-16-carboxylate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate is unique due to its combination of a bromophenyl group with a decahydrocyclododecaquinoline core This structure provides distinct chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C28H30BrNO3

Molecular Weight

508.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate

InChI

InChI=1S/C28H30BrNO3/c29-21-17-15-20(16-18-21)26(31)19-33-28(32)27-22-11-7-5-3-1-2-4-6-8-13-24(22)30-25-14-10-9-12-23(25)27/h9-10,12,14-18H,1-8,11,13,19H2

InChI Key

ZJESWWYTIWHSFW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=NC3=CC=CC=C3C(=C2CCCC1)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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